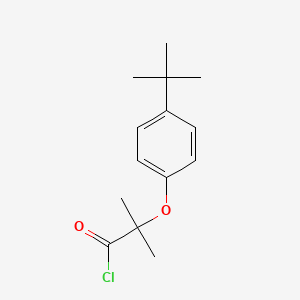

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride

Description

BenchChem offers high-quality 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAABUGJBFBVHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: A Detailed Protocol for the Synthesis of Fenofibrate via Esterification of Fenofibroyl Chloride

Introduction and Scientific Context

Fenofibrate is a well-established lipid-regulating agent belonging to the fibrate class of drugs. It is clinically employed to treat hypercholesterolemia and hypertriglyceridemia by activating the peroxisome proliferator-activated receptor alpha (PPARα), which modulates lipid metabolism.[1] Chemically, Fenofibrate is the isopropyl ester of fenofibric acid, with the IUPAC name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[2][3] Its efficacy and safety profile have made it a cornerstone in the management of dyslipidemia.

This document provides a comprehensive, field-proven protocol for the synthesis of Fenofibrate. The synthesis is based on the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride (fenofibroyl chloride) with isopropyl alcohol.

A Note on the Starting Material: The specified precursor for this protocol is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride. It is crucial to distinguish this from compounds containing a tert-butylphenoxy group, as the 4-chlorobenzoyl moiety is the defining structural feature required to synthesize authentic Fenofibrate.

The chosen synthetic route is a classic nucleophilic acyl substitution, a fundamental reaction in organic chemistry. Acid chlorides are highly reactive carboxylic acid derivatives, making them excellent electrophiles for reaction with alcohols. This method is efficient and scalable, making it relevant for both academic research and industrial production contexts.[4][5] This application note will detail the reaction mechanism, provide a step-by-step experimental procedure, outline purification and characterization techniques, and discuss necessary safety precautions.

Underlying Mechanism: Nucleophilic Acyl Substitution

The synthesis of Fenofibrate from its acid chloride and isopropyl alcohol proceeds via a nucleophilic acyl substitution mechanism. This two-step addition-elimination pathway is highly efficient due to the excellent leaving group ability of the chloride ion.

-

Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the hydroxyl oxygen of isopropyl alcohol (the nucleophile) on the highly electrophilic carbonyl carbon of fenofibroyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting product is a protonated ester. A weak base, such as potassium carbonate or a tertiary amine, removes the proton from the oxonium ion to yield the final, neutral Fenofibrate ester and the hydrochloride salt of the base. The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium towards the product.[4]

Experimental Protocol

This protocol describes a robust method for synthesizing Fenofibrate on a laboratory scale, adapted from established industrial processes.[4][6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride | 337.20 | N/A | Fenofibroyl Chloride (Highly moisture-sensitive) |

| Isopropyl Alcohol (Propan-2-ol), Anhydrous | 60.10 | 67-63-0 | Serves as both reagent and solvent |

| Potassium Carbonate (K₂CO₃), Anhydrous, Powdered | 138.21 | 584-08-7 | Base to neutralize HCl byproduct |

| Deionized Water | 18.02 | 7732-18-5 | For work-up and crystallization |

| Toluene | 92.14 | 108-88-3 | Optional co-solvent |

Equipment

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Magnetic stirrer with heating mantle.

-

Thermometer.

-

Buchner funnel and vacuum flask for filtration.

-

Standard laboratory glassware.

-

Rotary evaporator.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of Fenofibrate.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride (10.0 g, 29.6 mmol).

-

Solvent and Reagent Addition: Add anhydrous isopropyl alcohol (100 mL) to the flask. The isopropyl alcohol acts as both the nucleophilic reagent and the solvent.[6]

-

Heating: Begin stirring the mixture and heat it to a gentle reflux (approximately 80-85°C) using a heating mantle. The acid chloride should dissolve to form a clear, yellowish solution.

-

Base Addition: While maintaining reflux, slowly add a solution of potassium carbonate (6.1 g, 44.4 mmol, 1.5 equivalents) dissolved in a minimal amount of water (e.g., 15-20 mL). Alternatively, powdered anhydrous potassium carbonate can be added portion-wise. The addition will cause effervescence as HCl is neutralized.

-

Reaction: Maintain the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 2:8 v/v). The disappearance of the starting acid chloride spot indicates the completion of the reaction.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to 50-60°C.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

If a co-solvent like toluene was used, separate the organic layer. If only isopropanol was used, an organic solvent like ethyl acetate (100 mL) should be added to extract the product.

-

Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted base), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Fenofibrate as an off-white solid or oil.

-

-

Purification by Recrystallization:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot isopropyl alcohol (approximately 2-3 mL per gram of crude product) to dissolve the solid completely. A small amount of water can be added to aid crystallization upon cooling.[7]

-

Bring the solution to a gentle boil, then filter it while hot if any insoluble impurities are present.[8]

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least one hour to maximize crystal formation.[7][9]

-

Collect the white, crystalline product by vacuum filtration using a Buchner funnel.[10]

-

Wash the crystals on the filter with a small amount of ice-cold isopropyl alcohol to remove any soluble impurities.[7]

-

Dry the purified Fenofibrate in a vacuum oven at 45-50°C to a constant weight. A typical yield is in the range of 85-95%.

-

Characterization of Final Product

The identity and purity of the synthesized Fenofibrate must be confirmed using standard analytical techniques.

| Parameter | Expected Result | Reference(s) |

| Appearance | White to off-white crystalline powder | [11] |

| Melting Point | 79 - 82 °C | [1][11][12] |

| FTIR (KBr, cm⁻¹) | ~1729 (C=O stretch, ester), ~1651 (C=O stretch, ketone), ~1246 & ~1178 (C-O stretch, ester) | [13][14] |

| ¹H NMR (CDCl₃, δ) | Expected peaks corresponding to the isopropyl group (septet ~5.2 ppm, doublet ~1.2 ppm), methyl groups (~1.7 ppm), and aromatic protons (~6.8-7.8 ppm). | [14] |

| HPLC Purity | > 99.5% (using a suitable C18 column and a mobile phase of acetonitrile/water with phosphoric acid, detection at ~286 nm) | [13] |

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride: This is an acid chloride and is expected to be corrosive and highly reactive with moisture and nucleophiles. Handle with extreme care. The related fenofibric acid is harmful if swallowed.[15]

-

Isopropyl Alcohol: Highly flammable liquid and vapor.[16][17] Causes serious eye irritation and may cause drowsiness or dizziness.[18][19] Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[16]

-

Potassium Carbonate: Causes skin and eye irritation. Avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected separately.

References

-

Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available at: [Link]

- Google Patents. US20100185008A1 - Method for Producing Fenofibrate.

- Google Patents. KR20100062976A - Method for producing fenofibrate.

-

SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available at: [Link]

- Google Patents. US8445715B2 - Method of synthesizing fenofibrate.

-

PMC - NIH. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. Available at: [Link]

- Google Patents. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.

-

PubChem - NIH. Fenofibrate. Available at: [Link]

-

NMIMS Pharmacy. Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. Available at: [Link]

-

ResearchGate. (10) Patent No. - US 8,445,715 B2. Available at: [Link]

-

PMC - NIH. Controlled Crystallization of the Lipophilic Drug Fenofibrate During Freeze-Drying: Elucidation of the Mechanism by In-Line Raman Spectroscopy. Available at: [Link]

-

Moehs Ibérica. FENOFIBRATE - Safety Data Sheet. Available at: [Link]

-

University of Massachusetts Boston. recrystallization.pdf. Available at: [Link]

-

PMC - NIH. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology. Available at: [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS FENOFIBRATE. Available at: [Link]

-

CUNY. Purification by Recrystallization. Available at: [Link]

-

ResearchGate. The FTIR spectra of (a) Fenofibrate (b) Degradation product. Available at: [Link]

-

MDPI. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Available at: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Isopropyl alcohol. Available at: [Link]

-

PENTA. Isopropyl alcohol - Safety Data Sheet. Available at: [Link]

Sources

- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. moehs.com [moehs.com]

- 4. US20100185008A1 - Method for Producing Fenofibrate - Google Patents [patents.google.com]

- 5. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 6. KR20100062976A - Method for producing fenofibrate - Google Patents [patents.google.com]

- 7. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ie [fishersci.ie]

- 17. chemos.de [chemos.de]

- 18. docs.rs-online.com [docs.rs-online.com]

- 19. pentachemicals.eu [pentachemicals.eu]

Application Notes and Protocols: Friedel-Crafts Acylation with 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a robust and reliable method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2][3][4] These ketones are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. A key advantage of the acylation reaction over the related Friedel-Crafts alkylation is the deactivating nature of the acyl group introduced onto the aromatic ring. This property effectively prevents subsequent reactions, thus offering excellent control over monosubstitution and avoiding the polyalkylation products that often complicate similar processes.[2][3][5] Furthermore, the electrophile in this reaction, the acylium ion, is resonance-stabilized and not susceptible to the carbocation rearrangements that can lead to isomeric product mixtures in alkylations.[2][6]

This guide provides a detailed examination of the Friedel-Crafts acylation using 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride . This specific acyl chloride is structurally significant as it represents a key building block for compounds related to Fenofibrate, a widely used lipid-regulating agent.[7][8][9] The protocols outlined herein are designed for researchers and professionals in drug development and synthetic chemistry, offering practical insights into reaction setup, execution, and troubleshooting.

Part 1: The Underlying Chemistry: Mechanism and Rationale

A successful experimental design is rooted in a solid understanding of the reaction mechanism. The Friedel-Crafts acylation proceeds through a well-defined, multi-step pathway.

The Reaction Mechanism

The overall transformation involves the substitution of a hydrogen atom on an aromatic ring with the acyl group from 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

-

Generation of the Acylium Ion Electrophile: The reaction is initiated by the coordination of the Lewis acid catalyst (AlCl₃) with the chlorine atom of the acyl chloride.[6][10][11] This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group.

-

Formation of the Electrophile: The weakened C-Cl bond cleaves, resulting in the formation of a highly reactive, resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[2][5][6] The stability of this acylium ion is a key reason why rearrangements do not occur.[2]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2][10] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon bearing the new acyl group.[1][11] This regenerates the aromatic system and the AlCl₃ catalyst.

-

Product-Catalyst Complexation: The ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1][3] This complexation is often irreversible under the reaction conditions, meaning that a stoichiometric amount (or slight excess) of the catalyst is required. The desired ketone is liberated from this complex during the aqueous workup procedure.[1][12]

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: Experimental Protocols

Safety First: Hazard Analysis

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It reacts violently with moisture, including humidity in the air or on skin, to produce corrosive hydrogen chloride (HCl) gas.[10][13][14] All handling must be performed quickly in a fume hood, and the reagent must be protected from moisture.[13][15] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[13]

-

2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride: As an acyl chloride, this reagent is corrosive and lachrymatory. It will react with water to release HCl. Handle with impervious gloves and safety glasses in a fume hood.[10]

-

Solvents (e.g., Dichloromethane): Chlorinated solvents are volatile and potentially carcinogenic. All operations should be conducted in a well-ventilated fume hood.

Protocol: Acylation of Anisole

This protocol details the acylation of anisole, an activated aromatic substrate, to synthesize 1-(4-methoxyphenyl)-2-(4-tert-butylphenoxy)-2-methylpropan-1-one. This product is a structural analog of Fenofibrate.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 12.0 | 1.60 g | Freshly opened or from a desiccator |

| Anisole | 108.14 | 10.0 | 1.08 g (1.1 mL) | Anhydrous grade |

| 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride | 268.77 | 10.0 | 2.69 g | Store under inert gas |

| Dichloromethane (DCM) | - | - | ~75 mL | Anhydrous, <50 ppm H₂O |

| Concentrated HCl | 36.46 | - | ~15 mL | For workup |

| Saturated NaHCO₃ solution | - | - | ~50 mL | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying |

| Crushed Ice | - | - | ~50 g | For workup |

Equipment: 3-neck round-bottom flask (250 mL), addition funnel, reflux condenser with drying tube (or N₂ inlet), magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser. Place the apparatus under a positive pressure of dry nitrogen or argon, and maintain this atmosphere throughout the reaction.

-

Initial Charging: To the reaction flask, add anisole (10.0 mmol) and 40 mL of anhydrous dichloromethane (DCM). Begin stirring and cool the mixture to 0 °C using an ice-water bath.[10]

-

Catalyst Addition: While maintaining the temperature at 0 °C, carefully and slowly add the anhydrous aluminum chloride (12.0 mmol) to the stirred solution in several small portions. Causality Note: Slow, portion-wise addition is crucial to control the initial exotherm and prevent side reactions.

-

Acyl Chloride Addition: In a separate dry flask, dissolve the 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride (10.0 mmol) in 15 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[10]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.

-

Reaction Quench and Workup:

-

Prepare a 500 mL beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.

-

CAUTION: The following step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[10][12] This will decompose the aluminum chloride complex.

-

Transfer the entire mixture to a separatory funnel. Collect the lower organic layer.[12]

-

Extract the aqueous layer with an additional 20 mL of DCM.

-

Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[10]

-

Purification and Characterization:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterize the purified product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The IR spectrum should show a characteristic ketone carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and C-O ether stretches.[16]

-

Part 3: Troubleshooting Guide

| Problem Observed | Plausible Cause(s) | Recommended Solution(s) |

| No or Low Yield | 1. Inactive AlCl₃ catalyst due to moisture exposure.[13] 2. Aromatic substrate is deactivated (e.g., contains -NO₂ or -CN groups). 3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored sample. Ensure all glassware is scrupulously dry. 2. Friedel-Crafts reactions fail on strongly deactivated rings.[6] Choose a more suitable synthetic route. 3. Monitor by TLC and allow the reaction to proceed to completion. Gentle heating may be required for less reactive substrates. |

| Formation of Dark Tar | 1. Reaction temperature was too high. 2. Impure starting materials. | 1. Maintain cooling during the addition of reagents. The reaction between AlCl₃ and the acyl chloride is highly exothermic.[10] 2. Ensure the purity of the acyl chloride and aromatic substrate. |

| Difficult Workup | Incomplete hydrolysis of the aluminum-ketone complex. | Stir the quenched mixture vigorously for an extended period (30-60 minutes) to ensure complete decomposition of the complex before extraction. Adding more acid or gentle warming can sometimes help. |

| Product is Contaminated with Starting Material | Incomplete reaction. | Increase reaction time, consider a slight increase in temperature after the initial addition phase, or use a small excess (1.1 eq) of the acyl chloride and catalyst. |

References

-

Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis Department of Chemistry. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Suryakant Patil et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11):273-278. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]

-

Safety Data Sheet Aluminium Chloride. Redox. [Link]

-

The FTIR spectra of (a) Fenofibrate (b) Degradation product. ResearchGate. [Link]

-

Understanding the solid-state forms of fenofibrate--a spectroscopic and computational study. PubMed. [Link]

-

New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. PMC. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

-

Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Gcse & A-level Revision. [Link]

-

Understanding the solid-state forms of fenofibrate. Ovid. [Link]

-

Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]

-

G. P. Crowther et al. (1973). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TERTIARY ALCOHOLS: tert-BUTYL p-TOLUATE. Organic Syntheses, 53, 6. [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health. [Link]

-

(PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. scielo.br [scielo.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. redox.com [redox.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Using 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride as an ATRP initiator

This Application Note is designed for researchers and drug development professionals seeking to utilize 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride in Atom Transfer Radical Polymerization (ATRP).

Executive Summary & Scientific Correction:

It is critical to clarify a fundamental mechanistic distinction immediately. 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is not an ATRP initiator in its native form. It lacks the transferable halogen atom (C-Cl or C-Br bond with homolytic lability) required for the ATRP redox cycle. The chlorine atom present is part of an acyl chloride (

Therefore, this guide treats the compound as a Functional Precursor . The protocols below detail how to chemically convert this precursor into a Bioactive Fibrate-Functionalized Initiator , which is then used to drive ATRP. This approach allows for the precise synthesis of polymers bearing a specific hydrophobic head-group (resembling the lipid-lowering drug Clofibrate), highly relevant for drug delivery vectors and molecularly imprinted polymers (MIPs).

Part 1: Strategic Utilization & Mechanism

1.1 The "Precursor" Strategy

To use this molecule in ATRP, we must couple it with a bifunctional linker that contains the necessary ATRP initiating site (usually an

-

Target Molecule: 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride.

-

Linker: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB).[1]

-

Result: A "Fibrate-Initiator" containing the tert-butylphenoxy tail (for bio-interaction) and the

-bromo head (for polymerization).

1.2 Mechanistic Pathway

The synthesis follows a two-stage logic:

-

Nucleophilic Acyl Substitution: The hydroxyl group of HEBiB attacks the acyl chloride, displacing chloride to form a stable ester linkage.

-

ATRP Initiation: The pendant

-bromo group undergoes homolytic cleavage by a Cu(I) catalyst, initiating polymer growth.

Caption: Synthesis pathway converting the acyl chloride precursor into an active ATRP initiator, followed by polymerization.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Fibrate-Functionalized Initiator

Objective: To synthesize 2-(2-bromoisobutyryloxy)ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate.

Materials Required

| Reagent | Role | Equivalence (eq) | Notes |

| 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride | Precursor | 1.0 eq | Moisture sensitive; handle under N2. |

| 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) | Linker | 1.1 eq | Contains the ATRP initiation site.[2] |

| Triethylamine (TEA) | Base | 1.2 eq | Scavenges HCl byproduct. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous. |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) for 15 minutes. -

Solubilization: Dissolve HEBiB (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (approx. 10 mL per gram of precursor). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes.

-

Why: Slow addition prevents localized overheating and side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours .

-

Observation: A white precipitate (Triethylamine Hydrochloride salts) will form.

-

-

Work-up:

-

Filter off the precipitate.

-

Wash the organic filtrate sequentially with:

-

1x 1M HCl (to remove unreacted amine).

-

1x Saturated

(to neutralize acid). -

1x Brine.

-

-

Dry over anhydrous

.

-

-

Purification: Concentrate via rotary evaporation. If necessary, purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Validation: Confirm structure via

-NMR. Look for the shift of the methylene protons adjacent to the ester.

Protocol B: ATRP Polymerization (Example: Poly(MMA))

Objective: Polymerization of Methyl Methacrylate (MMA) using the synthesized Fibrate-Initiator.

Materials Required

| Component | Specific Chemical | Ratio (Molar) |

| Monomer | Methyl Methacrylate (MMA) | 100 |

| Initiator | Fibrate-Initiator (from Protocol A) | 1 |

| Catalyst | Cu(I)Br | 1 |

| Ligand | PMDETA or bipyridine (bpy) | 1 (PMDETA) / 2 (bpy) |

| Solvent | Anisole or Toluene | 50% v/v |

Step-by-Step Procedure

-

Catalyst Prep: In a Schlenk tube, add Cu(I)Br and the Ligand . Cycle vacuum/

three times to remove oxygen.-

Critical: Oxygen is a radical scavenger and will kill the ATRP reaction immediately.

-

-

Solution Prep: In a separate vial, dissolve the Fibrate-Initiator and Monomer (MMA) in the solvent. Deoxygenate by bubbling

for 20 minutes. -

Initiation: Syringe the degassed monomer/initiator solution into the Schlenk tube containing the catalyst.

-

Polymerization: Immerse the tube in an oil bath at 70°C .

-

Kinetics: The reaction rate depends on temperature. 70°C is standard for MMA.

-

-

Termination: Stop the reaction by exposing the solution to air (oxidizes Cu(I) to Cu(II)) and cooling to room temperature. The solution will turn green/blue.

-

Purification:

-

Pass the polymer solution through a neutral alumina column to remove the Copper catalyst (solution becomes colorless).

-

Precipitate into cold methanol.

-

Filter and dry under vacuum.

-

Part 3: Characterization & Troubleshooting

3.1 Expected NMR Signature

To verify the successful incorporation of the "2-(4-Tert-butylphenoxy)" group into the polymer chain, analyze the purified polymer via

| Proton Environment | Chemical Shift ( | Diagnostic Value |

| Aromatic Protons | 6.8 – 7.3 ppm (Doublets) | Confirms presence of Phenoxy group. |

| Tert-butyl Group | ~1.3 ppm (Singlet) | Strong signal confirming the specific tail. |

| Polymer Backbone | 0.8 – 2.0 ppm | Confirms polymerization (broad peaks). |

| End-Group Methylene | ~4.2 – 4.4 ppm | Confirms the linker stability. |

3.2 Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Polymerization | Oxygen contamination. | Increase degassing time; ensure Schlenk lines are tight. |

| High Polydispersity (PDI > 1.5) | Poor initiation efficiency. | Ensure the "Fibrate-Initiator" is pure (no residual acid chloride). |

| Green Reaction Mix (Start) | Oxidized Catalyst. | Cu(I)Br should be white. Wash with glacial acetic acid if green before use. |

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2009).[3] Nanostructured functional materials prepared by atom transfer radical polymerization.[4] Nature Chemistry, 1, 276–288.[3] [Link]

-

Özcan, L., & Şahin, Y. (2015).[5] Electropolymerized Molecularly Imprinted Polypyrrole Film for Sensing of Clofibric Acid.[4][5] Sensors, 15(3), 4870–4889. [Link]

Sources

Step-by-step synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride from tert-butylphenol

An In-Depth Guide to the Two-Step Synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride from 4-tert-Butylphenol

Introduction

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is a valuable reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its structure is closely related to the core of fibrate drugs, such as gemfibrozil, which are used to manage hyperlipidemia. The synthesis of this acyl chloride is a practical, multi-step process that demonstrates fundamental organic transformations.

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride, starting from the readily available precursor, 4-tert-butylphenol. The process is divided into two primary stages:

-

Formation of the Carboxylic Acid Intermediate: Synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid via a modified Williamson ether synthesis.

-

Conversion to the Acyl Chloride: Chlorination of the intermediate carboxylic acid using thionyl chloride.

This guide is designed for researchers and scientists, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and mechanistic insights to ensure a successful and safe synthesis.

Overall Reaction Scheme

The synthetic pathway is illustrated in the two-step scheme below:

Step 1: 4-tert-Butylphenol → 2-(4-tert-butylphenoxy)-2-methylpropanoic acid

Step 2: 2-(4-tert-butylphenoxy)-2-methylpropanoic acid → 2-(4-tert-butylphenoxy)-2-methylpropanoyl chlorideMandatory Safety Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton for thionyl chloride), must be worn at all times. An eyewash station and safety shower must be readily accessible.

Chemical Hazard Summary:

| Chemical | Hazards |

| 4-tert-Butylphenol | Causes skin irritation and serious eye damage.[1][2][3] Suspected of damaging fertility.[2][3] |

| Sodium Hydroxide (NaOH) | Corrosive.[4][5][6] Causes severe skin burns and serious eye damage.[4][5][6][7][8] Highly exothermic reaction with water. |

| Acetone | Highly flammable liquid and vapor.[9][10][11][12] Causes serious eye irritation.[9][10][11][12] Vapors may cause drowsiness and dizziness.[9][11][12] |

| Chloroform (CHCl₃) | Harmful if swallowed.[13][14] Toxic if inhaled.[13][14][15] Causes skin and eye irritation.[13][14][16] Suspected of causing cancer and damaging the unborn child.[13][14][17] |

| Thionyl Chloride (SOCl₂) | Reacts violently with water, liberating toxic gas.[18][19] Toxic if inhaled.[18][19] Causes severe skin burns and eye damage.[18][19] It is a lachrymator. |

| Hydrochloric Acid (HCl) | Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. |

Experimental Protocol

Part A: Synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid

This procedure is a one-pot reaction that leverages the reactivity of the phenoxide ion with acetone and chloroform to construct the α-aryloxy isobutyric acid structure.

Materials and Equipment:

-

4-tert-butylphenol

-

Sodium hydroxide pellets

-

Acetone

-

Chloroform

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Deionized water

-

1 L three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature controller

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

Reagent Quantities:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Eq. |

| 4-tert-Butylphenol | 150.22 | 30.0 g | 0.20 | 1.0 |

| Sodium Hydroxide | 40.00 | 48.0 g | 1.20 | 6.0 |

| Acetone | 58.08 | 17.5 mL (13.8 g) | 0.24 | 1.2 |

| Chloroform | 119.38 | 16.1 mL (24.0 g) | 0.20 | 1.0 |

Step-by-Step Procedure:

-

Reaction Setup: Equip the 1 L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Initial Charge: Add 4-tert-butylphenol (30.0 g, 0.20 mol) and acetone (17.5 mL, 0.24 mol) to the flask. Begin stirring to dissolve the phenol in the acetone.

-

Base Addition & Phenoxide Formation: While stirring, carefully and portion-wise add sodium hydroxide pellets (48.0 g, 1.20 mol) to the mixture.

-

Causality: The large excess of NaOH is crucial. It acts not only to deprotonate the phenol but also to react with chloroform to generate dichlorocarbene in situ and to drive the subsequent reaction steps. This addition is highly exothermic and may cause the acetone to boil; add the NaOH slowly to maintain control.

-

-

Temperature Control: After the NaOH addition is complete, place the flask in a water bath and heat the mixture to 55-60°C.

-

Chloroform Addition: Once the temperature is stable, add chloroform (16.1 mL, 0.20 mol) dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature between 55-60°C throughout the addition. An ice bath may be needed for external cooling to manage the exothermic reaction.

-

Reaction Digestion: After the chloroform addition is complete, continue stirring the reaction mixture at 60°C for an additional 3 hours to ensure the reaction goes to completion.

-

Work-up - Toluene Addition and Water Quench: Cool the thick, paste-like reaction mixture to room temperature. Add 200 mL of toluene, followed by the slow and careful addition of 200 mL of water. Stir vigorously until all solids are dissolved.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer (bottom) from the organic (toluene) layer. Discard the organic layer, which contains unreacted starting material and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath. Slowly and with stirring, acidify the solution by adding concentrated HCl until the pH is approximately 1-2. A thick, white precipitate of the carboxylic acid product will form.

-

Causality: Acidification protonates the sodium carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 35-40 g (74-85%) of a white crystalline solid.

Part B: Synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride

This is a classic conversion of a carboxylic acid to an acyl chloride using thionyl chloride. The byproducts are gaseous, which facilitates a straightforward work-up.

Materials and Equipment:

-

2-(4-tert-butylphenoxy)-2-methylpropanoic acid (from Part A)

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

250 mL round-bottom flask

-

Reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler connected to a NaOH scrub)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Reagent Quantities:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Eq. |

| Carboxylic Acid | 236.31 | 35.0 g | 0.148 | 1.0 |

| Thionyl Chloride | 118.97 | 21.6 mL (35.2 g) | 0.296 | 2.0 |

Step-by-Step Procedure:

-

Reaction Setup: Place the dried 2-(4-tert-butylphenoxy)-2-methylpropanoic acid (35.0 g, 0.148 mol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: In the fume hood, add thionyl chloride (21.6 mL, 0.296 mol) to the flask.

-

Causality: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a solvent. The reaction will begin to evolve HCl and SO₂ gas immediately. The gas trap is essential to neutralize these corrosive and toxic gases.

-

-

Reaction: Attach the reflux condenser with the gas trap and begin stirring. Gently heat the mixture to reflux (approximately 80°C) using a heating mantle.

-

Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gases ceases. The solution should become clear and homogeneous.

-

Work-up - Removal of Excess Reagent: Cool the reaction mixture to room temperature. The excess thionyl chloride must be removed. This is best accomplished by distillation under atmospheric pressure, followed by rotary evaporation. To facilitate removal, 15-20 mL of anhydrous toluene can be added and co-evaporated to azeotropically remove the last traces of SOCl₂.

-

Trustworthiness: Ensuring complete removal of thionyl chloride is critical, as its presence would interfere with subsequent reactions of the acyl chloride.

-

-

Final Product: The resulting product, 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride, is a pale yellow to brown oil and is typically used in the next synthetic step without further purification. The yield is expected to be nearly quantitative.

Mechanism and Scientific Discussion

Mechanism of Carboxylic Acid Formation

The formation of the carboxylic acid intermediate is a complex process. It begins with the deprotonation of 4-tert-butylphenol by sodium hydroxide to form the highly nucleophilic sodium 4-tert-butylphenoxide. Concurrently, NaOH reacts with chloroform to generate dichlorocarbene (:CCl₂), a highly reactive electrophilic intermediate. The phenoxide then attacks the dichlorocarbene, leading through a series of steps to the final carboxylate product upon hydrolysis.

Mechanism of Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂) is a well-established nucleophilic acyl substitution mechanism.[20][21][22]

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

-

A chloride ion (from the previous step or another SOCl₂ molecule) acts as a nucleophile, attacking the carbonyl carbon.

-

This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the chlorosulfite group, which decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[21][22][23] This decomposition is thermodynamically favorable and drives the reaction to completion.

Visualization of Experimental Workflow

Caption: Workflow for the two-part synthesis.

References

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. [Link]

-

Acetone - SAFETY DATA SHEET - PENTA. [Link]

-

Safety Data Sheet - Acetone. [Link]

-

Sodium Hydroxide - Safety Data Sheet. [Link]

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]

-

Chloroform Standard (1X1 mL) - Safety Data Sheet. [Link]

-

Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]

-

Standard Operating Procedures For Thionyl Chloride Waste Handling - Drexel University. [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. [Link]

-

SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. [Link]

-

Safety Data Sheet: Sodium hydroxide - Carl ROTH. [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Link]

-

Acetone MSDS. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. [Link]

-

Acid to Acid Chloride - Common Conditions. [Link]

-

Williamson Ether Synthesis. [Link]

-

Safety Data Sheet: Chloroform - UNC Policies. [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. [Link]

-

Chloroform - Hazardous Substance Fact Sheet. [Link]

-

2-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 68987 - PubChem - NIH. [Link]

-

Safety Data Sheet: Acetone - Carl ROTH. [Link]

-

Safety Data Sheet CHLOROFORM - ChemSupply Australia. [Link]

-

Safety Data Sheet: Sodium hydroxide - Chemos GmbH&Co.KG. [Link]

-

Reaction Mechanism of Williamson's synthesis - Physics Wallah. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. [Link]

-

Williamson's ether synthesis : r/chemistry - Reddit. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 4-tert-Butylphenol - Safety Data Sheet [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. scienceinteractive.com [scienceinteractive.com]

- 5. chemsupply.com.au [chemsupply.com.au]

- 6. tatachemicals.com [tatachemicals.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. chemos.de [chemos.de]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. systemepreventis.ca [systemepreventis.ca]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. policies.unc.edu [policies.unc.edu]

- 15. agilent.com [agilent.com]

- 16. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 17. nj.gov [nj.gov]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. bionium.miami.edu [bionium.miami.edu]

- 20. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 21. youtube.com [youtube.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. chemguide.co.uk [chemguide.co.uk]

Application Note: Catalytic Strategies for the Esterification of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride

Part 1: Executive Summary & Chemical Context

The Steric Challenge

The reaction of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with alcohols represents a classic problem in organic synthesis: sterically hindered acylation .

Unlike simple acetyl chloride, this substrate features a quaternary carbon (

Standard uncatalyzed Schotten-Baumann conditions often result in:

-

Sluggish reaction rates (days vs. hours).

-

Incomplete conversion.

-

Requirement for forcing conditions (high heat) which may degrade sensitive alcohols.

The Solution: Nucleophilic Catalysis

To overcome this barrier, Nucleophilic Catalysis is required. The use of hyper-nucleophilic organocatalysts, specifically 4-Dimethylaminopyridine (DMAP), changes the pathway from a direct attack on a crowded carbonyl to the formation of a highly reactive, less hindered intermediate.

Part 2: Catalyst Selection & Mechanism

Catalyst Landscape[1]

| Catalyst Class | Specific Agent | Role | Recommendation |

| Nucleophilic Catalyst | DMAP (4-Dimethylaminopyridine) | Primary Activator. Forms reactive N-acylpyridinium salt. | Essential. Use 5-10 mol% for standard alcohols; up to 20 mol% for hindered ones. |

| Auxiliary Base | Triethylamine (TEA) | Acid Scavenger. Neutralizes HCl generated during reaction. | Standard. Use 1.2 - 1.5 equivalents. |

| Auxiliary Base | Pyridine | Solvent & Base. Can act as both solvent and scavenger. | Alternative. Use for very difficult substrates requiring high-temperature reflux. |

| Green Alternative | 1-Methylimidazole (NMI) | Activator. Similar mechanism to DMAP but easier to remove (liquid). | Optional. Use if DMAP toxicity is a regulatory concern. |

Mechanistic Deep Dive: The DMAP Cycle

The efficiency of DMAP stems from its "Dual-Push" mechanism:

-

Nucleophilic Attack: The pyridine nitrogen attacks the acid chloride. The dimethylamino group donates electron density through resonance, stabilizing the resulting positive charge.

-

Ion Pair Formation: A loose ion pair (N-acylpyridinium chloride) is formed. This species is more electrophilic than the original acid chloride because the positive nitrogen pulls electron density away from the carbonyl carbon.

-

Acyl Transfer: The alcohol attacks this activated intermediate rapidly.

-

Regeneration: DMAP is expelled and the cycle repeats.

Figure 1: The DMAP catalytic cycle converts the hindered acid chloride into a highly reactive N-acylpyridinium intermediate, lowering the activation energy for esterification.

Part 3: Experimental Protocols

Protocol A: Standard Conditions (Primary/Secondary Alcohols)

Applicability: Suitable for reacting 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with methanol, ethanol, isopropanol, or non-hindered drug intermediates.

Reagents:

-

Acid Chloride (1.0 equiv)

-

Alcohol (1.1 equiv)

-

DMAP (0.1 equiv / 10 mol%)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the Alcohol (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 5-10 mL per gram of reactant). Cool to 0°C in an ice bath.

-

Addition: Dissolve the Acid Chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes.

-

Note: The exotherm is usually mild due to steric hindrance, but dropwise addition prevents local overheating.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc) or HPLC.[1] Look for the disappearance of the acid chloride peak.

-

-

Quench: Add water (equal volume) to hydrolyze unreacted acid chloride.

-

Workup:

-

Wash organic layer with 1M HCl (2x) to remove DMAP, TEA, and any pyridine derivatives. Crucial step for purity.

-

Wash with Sat. NaHCO3 (to remove hydrolyzed acid byproduct).

-

Wash with Brine, dry over MgSO4, filter, and concentrate.

-

Protocol B: Forcing Conditions (Tertiary/Bulky Alcohols)

Applicability: For reacting with menthol, tertiary butanol, or complex sterically crowded scaffolds.

Modifications:

-

Solvent: Switch to Toluene or Xylene .

-

Base: Use Pyridine (5.0 equiv) instead of TEA.

-

Temperature: Reflux (110°C).

Workflow Logic:

Figure 2: Workflow for Protocol B, utilizing high temperature to overcome significant steric barriers.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Steric bulk preventing attack. | Increase DMAP to 20-30 mol%. Switch solvent to Toluene and reflux. |

| Hydrolysis Product (Acid) | Moisture in solvent/reagents. | Acid chlorides are moisture sensitive. Ensure DCM is distilled/dried. Use a N2 atmosphere. |

| Dark/Black Reaction | Polymerization or decomposition.[2] | TEA can sometimes cause ketene formation (elimination) with specific substrates. Switch base to Pyridine or DIPEA . |

| DMAP Contamination | Incomplete acid wash. | DMAP is basic. Ensure the 1M HCl wash is thorough (pH of aqueous layer should be < 2). |

Part 5: Safety & References

Safety Data

-

Acid Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

-

DMAP: Highly toxic by skin absorption. Wear double nitrile gloves.

-

Solvents: DCM and Toluene are hazardous. DCM is a suspected carcinogen.

References

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3][4] Angewandte Chemie International Edition, 17(8), 569-583. Link

-

Vedejs, E., & Diver, S. T. (1993).[5] Tributylphosphine: A Remarkable Acylation Catalyst.[2] Journal of the American Chemical Society, 115(8), 3358–3359. Link

-

Sigma-Aldrich. (2024).[6] Safety Data Sheet: 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride. Link

-

Save My Exams. (2025). Reaction of Alcohols with Acyl Chlorides.[3][2][7][8][9] A Level Chemistry Revision Notes. Link

-

Chemguide. (2025). Nucleophilic Addition / Elimination in the Reaction between Acyl Chlorides and Alcohols.[7][8][10] Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. reddit.com [reddit.com]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. semanticscholar.org [semanticscholar.org]

- 5. iiste.org [iiste.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 10. shout.education [shout.education]

Troubleshooting low conversion rates in fenofibrate intermediate synthesis

Introduction: The Kinetic Landscape of Fenofibrate Synthesis

Low conversion rates in fenofibrate synthesis are rarely due to a single catastrophic failure. Instead, they typically result from a misalignment of thermodynamic control and kinetic accessibility, particularly during the coupling of the benzophenone core with the sterically hindered isobutyrate linker.

This guide moves beyond basic recipe following. We will deconstruct the two critical nodes where yield loss occurs: the Friedel-Crafts Acylation (synthesis of the 4-Chloro-4'-hydroxybenzophenone intermediate) and the Williamson Etherification (the bottleneck step).[1]

Module 1: The Precursor Bottleneck (Friedel-Crafts Acylation)

Context: The quality of your starting intermediate, 4-Chloro-4'-hydroxybenzophenone (HBP), dictates the success of the downstream etherification.[1] Impurities here act as chain terminators or catalyst poisons later.

The Reaction

[1][2]Troubleshooting Guide: HBP Synthesis

| Symptom | Root Cause Analysis | Corrective Action |

| Low Yield (<70%) | Catalyst Deactivation: | Protocol: Increase |

| High Ortho-Isomer | Thermodynamic Control Failure: The para-isomer is thermodynamically favored, but rapid kinetics at high temperatures can lock in the ortho-isomer.[1] | Protocol: Maintain reaction temperature at 30–35°C during addition, then slowly ramp to 80°C to allow thermodynamic equilibration to the para form [1]. |

| Sticky/Tar Residue | Solvent Polarity Mismatch: Using highly polar solvents initially can complex with the Lewis acid too strongly. | Protocol: Switch to o-Dichlorobenzene (ODCB) or 1,2-Dichloroethane (EDC) .[1] These solvents solubilize the complex without deactivating the catalyst [2]. |

Module 2: The Critical Node – Williamson Etherification

Context: This is the most common point of failure. You are forcing a nucleophilic substitution (

The Reaction

[1]Deep Dive: Why is Conversion Low?

1. The Elimination vs. Substitution War

Because the electrophile (IBMP) is tertiary, the basic conditions required to deprotonate the phenol (

-

Observation: If you see "Isopropyl Methacrylate" in your GC/HPLC waste stream, your base is acting as a base, not a nucleophilic promoter.

-

Solution: You cannot stop elimination entirely, but you can favor substitution by increasing the nucleophilicity of the phenoxide anion .

2. The "Phase Transfer" Barrier

Inorganic bases (

-

The Fix: You must use a Phase Transfer Catalyst (PTC) or a dipolar aprotic solvent to shuttle the ions.

FAQ: Etherification Troubleshooting

Q: I am refluxing at 80°C for 24 hours, but conversion is stuck at 60%. Adding more bromide doesn't help. Why? A: You likely have water in your system.

-

Mechanism: Water hydrolyzes the IBMP ester rapidly under basic conditions, generating 2-bromo-2-methylpropionic acid .[1] This acid neutralizes your base (

), halting the reaction. -

Validation: Check the pH of the aqueous layer after workup. If acidic/neutral, your base was consumed by hydrolysis, not the reaction.

-

Correction: Use anhydrous solvents (Karl Fischer < 0.1%). Add a molecular sieve trap if recycling solvent [3].

Q: My product has a "gum" texture and low melting point. A: This indicates incomplete removal of the inorganic salts or the presence of the O-acylated byproduct (rare, but possible).

-

Correction: The industrial standard uses a solvent system of Isopropyl Alcohol (IPA) + Water (approx 1:1) or MEK with Tetrabutylammonium Bromide (TBAB) as a catalyst [4].[1] The PTC (TBAB) is non-negotiable for high yields in non-polar solvents.

Q: Can I use NaOH instead of

Module 3: Experimental Protocol for High-Conversion Synthesis

Based on optimized industrial parameters [4, 6], this protocol minimizes elimination side-products.[1]

-

Reagent Setup:

-

Solvent: Isopropyl Alcohol (IPA) / Water mixture (80:20 v/v) OR Methyl Ethyl Ketone (MEK).[1]

-

Base: Potassium Carbonate (

), anhydrous, milled (fine powder). 1.5 - 2.0 equivalents . -

Catalyst: Tetrabutylammonium Bromide (TBAB).[1] 0.05 equivalents .

-

Electrophile: Isopropyl 2-bromo-2-methylpropionate (IBMP).[1] 1.5 equivalents (Excess is required to account for elimination loss).

-

-

Procedure:

-

Step 1 (Activation): Charge HBP, Solvent,

, and TBAB. Heat to reflux (80°C) for 1 hour before adding the bromide. This ensures complete formation of the phenoxide anion. -

Step 2 (Addition): Add IBMP slowly over 2–3 hours while maintaining reflux. Rapid addition spikes the concentration of free base relative to bromide, favoring elimination.

-

Step 3 (Digestion): Reflux for 10–12 hours. Monitor by TLC/HPLC.

-

Step 4 (Workup): Filter hot to remove inorganic salts. Cool filtrate to 0–5°C to crystallize Fenofibrate.

-

Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing low yields.

Caption: Decision matrix for diagnosing yield loss in Fenofibrate etherification. Blue nodes represent analysis steps; Green nodes represent corrective actions.

References

-

BenchChem Technical Support. (2025).[2] Optimizing yield and purity in 4-Chloro-4'-hydroxybenzophenone synthesis. BenchChem. [1]

-

Quick Company. (2024). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.[6][7] Patent/Process Note.[5]

-

ChemicalBook. (2025).[4] Isopropyl 2-bromo-2-methylpropanoate Properties and Reactivity. ChemicalBook.

-

Der Pharma Chemica. (2024). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica.[8]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions.[9] Master Organic Chemistry.

-

Google Patents. (2013). Method of synthesizing fenofibrate (US8445715B2). Google Patents.

Sources

- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. A Process For Preparation Of Fenofibrate [quickcompany.in]

- 6. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 7. ijraset.com [ijraset.com]

- 8. Isopropyl-2-bromo-2-methylpropionate | 51368-55-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Minimizing side reactions when using 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride

Welcome to the technical support guide for 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your experimental outcomes when using this versatile reagent.

Introduction: Understanding the Reagent

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride, an acyl chloride derivative of the lipid-lowering agent Gemfibrozil, is a highly reactive compound used in the synthesis of esters and amides. Its reactivity, while advantageous for forming these linkages, also makes it susceptible to various side reactions if not handled and used under optimal conditions. The bulky tert-butyl and gem-dimethyl groups introduce significant steric hindrance, which can influence reaction kinetics and product distribution.

This guide will address common challenges encountered during its use and provide scientifically grounded solutions to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Issue 1: Low Yield of the Desired Ester or Amide

Question: I am reacting 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with my alcohol/amine, but I'm consistently getting low yields of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in acylation reactions with this reagent can stem from several factors, primarily related to the reactivity of the acyl chloride and the nucleophilicity of your substrate.

Potential Causes & Solutions:

-

Hydrolysis of the Acyl Chloride: 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is highly susceptible to hydrolysis by atmospheric moisture or residual water in your solvent and reagents.[1][2] This hydrolysis converts the acyl chloride to the corresponding carboxylic acid, 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, which is unreactive under standard acylation conditions.

-

Solution:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

-

Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

-

Reagent Quality: Use freshly opened or properly stored acyl chloride. If the bottle has been opened multiple times, consider purification by distillation under reduced pressure if feasible, or purchase a fresh batch.

-

-

-

Insufficient Nucleophilicity of the Substrate: Sterically hindered alcohols or electronically deactivated amines may react slowly with the sterically demanding 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride.

-

Solution:

-

Use of a Catalyst: For esterifications, particularly with hindered alcohols, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3][4]

-

Stronger Base for Amines: For weakly nucleophilic amines, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than triethylamine in scavenging the HCl byproduct without competing in the reaction.[5]

-

Activation of the Nucleophile: In the case of alcohols, pre-treatment with a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to form the corresponding alkoxide will dramatically increase its nucleophilicity.[6] This approach is particularly effective for tertiary alcohols.[6]

-

-

-

Inadequate Reaction Temperature: While room temperature is often sufficient, some less reactive nucleophiles may require elevated temperatures to overcome the activation energy barrier.

-

Solution:

-

Controlled Heating: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can promote side reactions.

-

-

Issue 2: Formation of an Unexpected Byproduct - The Carboxylic Acid

Question: My reaction mixture shows a significant amount of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, even though I tried to maintain anhydrous conditions. What else could be causing this?

Answer:

The presence of the corresponding carboxylic acid is a classic sign of acyl chloride degradation.

Potential Causes & Solutions:

-

Incomplete Conversion During Synthesis: If the acyl chloride was synthesized from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion may have been incomplete.

-

Solution:

-

Optimize Acyl Chloride Formation: When preparing the acyl chloride, ensure a slight excess of the chlorinating agent is used and that the reaction goes to completion.[3][7] For thionyl chloride, heating is often required.[7] A catalytic amount of DMF can accelerate the reaction with oxalyl chloride.[5]

-

Purification: After synthesis, remove excess chlorinating agent under vacuum. For higher purity, distillation of the acyl chloride may be necessary.

-

-

-

Degradation During Workup: The aqueous workup is a common point for hydrolysis of any unreacted acyl chloride.

-

Solution:

-

Quenching: Before the aqueous wash, consider quenching the reaction with a small amount of an anhydrous alcohol (like isopropanol) if the resulting ester is easily separable from your desired product. This will convert the reactive acyl chloride to a more stable ester.

-

Minimize Contact Time: Perform aqueous washes quickly and with cold solutions to minimize the rate of hydrolysis.

-

-

Issue 3: Difficulty in Purifying the Product

Question: I'm having trouble separating my desired product from the starting materials and byproducts by column chromatography. Are there any tips for purification?

Answer:

Purification challenges often arise from the similar polarities of the product and the carboxylic acid byproduct.

Potential Causes & Solutions:

-

Co-elution of Product and Carboxylic Acid: The carboxylic acid byproduct can streak on silica gel and co-elute with your desired ester or amide.

-

Solution:

-

Base Wash During Workup: Before chromatography, perform a thorough wash of the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a salt that will partition into the aqueous layer. Repeat the wash until the aqueous layer is no longer basic.

-

Acidic Modifier in Eluent: If the carboxylic acid persists, adding a small amount (0.1-1%) of acetic acid or formic acid to your chromatography eluent can improve the peak shape of the acidic impurity and may aid in separation.

-

-

-

Presence of Base: Residual amine base (e.g., triethylamine, DIPEA) can interfere with chromatography and NMR analysis.

-

Solution:

-

Acid Wash During Workup: Wash the organic layer with a dilute acid solution, such as 1M HCl or saturated ammonium chloride (NH₄Cl), to protonate and remove the excess amine base into the aqueous layer.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the stability and recommended storage for 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride?

A1: This acyl chloride is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored in a cool, dry place, such as a desiccator or a refrigerator. Over time, it will slowly hydrolyze to the carboxylic acid, so it is advisable to use it as fresh as possible.

Q2: Can I use a tertiary amine like triethylamine as a base in my reaction?

A2: Yes, triethylamine is a commonly used acid scavenger in these reactions. However, for sterically hindered or weakly nucleophilic substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often a better choice to avoid potential side reactions where the amine itself might react with the acyl chloride.[5]

Q3: What are some suitable solvents for reactions with this acyl chloride?

A3: Anhydrous, non-protic solvents are required. Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene are all suitable choices.[5][8][9] The choice of solvent can sometimes influence reaction rates, so it may be an optimizable parameter.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. You can spot the starting nucleophile, the acyl chloride (which may appear as the carboxylic acid on the plate due to hydrolysis), and the reaction mixture. The formation of a new, less polar spot (for esters) or a spot with intermediate polarity (for amides) indicates product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[10][11] Quenching a small aliquot of the reaction mixture with methanol and analyzing for the methyl ester by GC or LC-MS is also a common technique.[12]

Q5: Are there any safety precautions I should take when handling this reagent?

A5: Yes. 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is a corrosive acyl chloride. It will react with moisture on the skin and in the respiratory tract to produce HCl. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols & Visualizations

General Protocol for Esterification using DMAP as a Catalyst

This protocol is suitable for reacting 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride with a primary or secondary alcohol.

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and a solution of anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for esterification and the primary side reaction of hydrolysis.

Caption: Desired esterification versus hydrolysis side reaction.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting common issues.

Caption: Troubleshooting decision tree for acylation reactions.

References

- A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products. Benchchem.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. 2017.

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. 2025. Available from: [Link]

-

[A level chemistry] testing for an acyl chloride. Reddit. 2019. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. 2012. Available from: [Link]

-

Why did my amide syntesis does not work? ResearchGate. 2021. Available from: [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Portal. Available from: [Link]

-

Amide coupling. Reddit. 2025. Available from: [Link]

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PMC. 2023. Available from: [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. ResearchGate. Available from: [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. reddit.com [reddit.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Comparison Guide: 1H NMR Analysis of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl Chloride

[1]

Executive Summary

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is a critical acyl chloride intermediate, structurally related to the fibrate class of lipid-lowering agents (e.g., Fenofibrate precursors).[1] Its high reactivity makes it susceptible to rapid hydrolysis, reverting to the parent carboxylic acid.